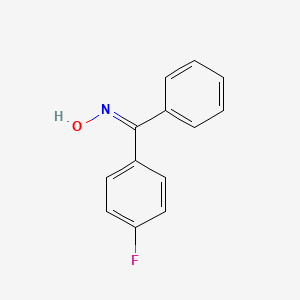
(4-Fluorophenyl)phenylmethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)phenylmethanone oxime is an organic compound with the molecular formula C13H10FNO It is a derivative of (4-fluorophenyl)phenylmethanone, where the oxime functional group (-C=N-OH) is attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)phenylmethanone oxime typically involves the reaction of (4-fluorophenyl)phenylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: (4-Fluorophenyl)phenylmethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Fluorophenyl)phenylmethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-fluorophenyl)phenylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and materials science. Additionally, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.
類似化合物との比較
(4-Fluorophenyl)phenylmethanone: The parent compound without the oxime group.
(4-Fluorophenyl)acetophenone oxime: A similar compound with a different substitution pattern on the phenyl ring.
(4-Fluorophenyl)benzaldehyde oxime: Another oxime derivative with an aldehyde group instead of a ketone.
Uniqueness: (4-Fluorophenyl)phenylmethanone oxime is unique due to the presence of both the fluorine atom and the oxime group, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
特性
CAS番号 |
362-99-2 |
|---|---|
分子式 |
C13H10FNO |
分子量 |
215.22 g/mol |
IUPAC名 |
(NZ)-N-[(4-fluorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13- |
InChIキー |
VQCPGTQZPMEMKN-SQFISAMPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)F |
正規SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


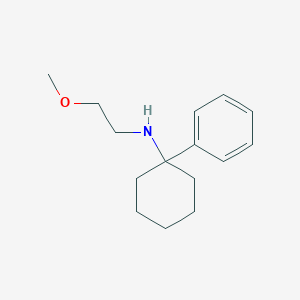
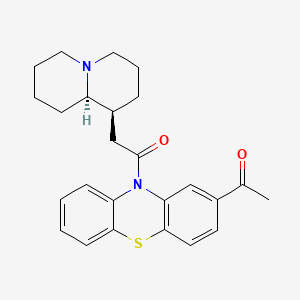

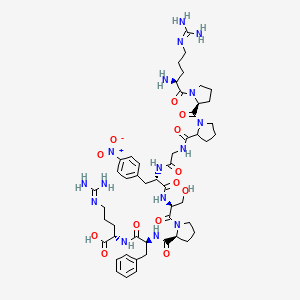

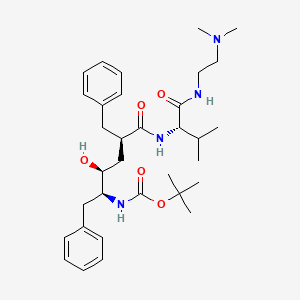
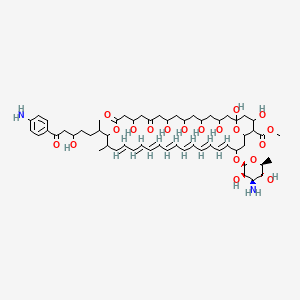


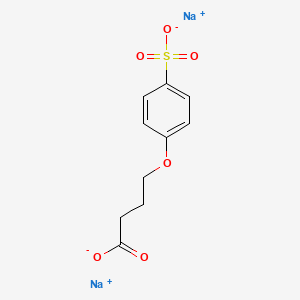
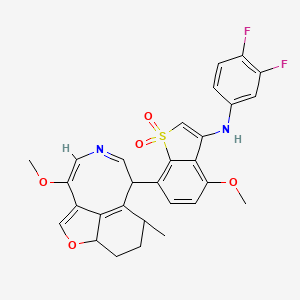
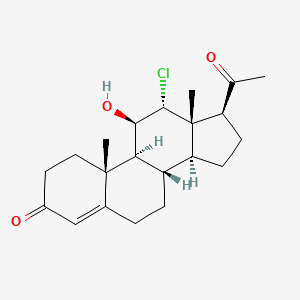
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)

